molecular formula C5H9Cl2N3 B2864716 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride CAS No. 2138045-58-4

1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B2864716
CAS No.: 2138045-58-4
M. Wt: 182.05
InChI Key: ZBJYCNPGPOXWBP-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-chloropropyl group attached to the triazole ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of 1H-1,2,4-triazole with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. Additionally, the use of automated systems for monitoring and controlling the reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the triazole ring into a more reduced form.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

    Nucleophilic substitution: Various substituted triazoles with different functional groups.

    Oxidation: Triazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Reduced triazole compounds with altered electronic properties.

Scientific Research Applications

1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride
  • 1-(3-Chloropropyl)-1H-pyrazole hydrochloride
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride

Uniqueness

1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride stands out due to its unique triazole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

1-(3-chloropropyl)-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYCNPGPOXWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138045-58-4
Record name 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride
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